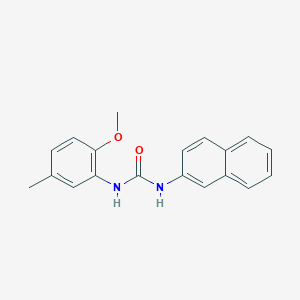![molecular formula C16H16ClNO2 B5747526 3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound A and is a member of the benzamide family. Compound A has been found to possess various biological properties, including anti-inflammatory, antitumor, and analgesic effects.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood. However, it has been proposed that Compound A exerts its biological effects by inhibiting the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune response. Compound A has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Compound A has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce pain. Additionally, Compound A has been found to have a low toxicity profile, making it a promising candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound A in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies. Additionally, Compound A has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations of using Compound A in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals.
Direcciones Futuras
There are several future directions for research on Compound A. One area of interest is the development of new formulations of Compound A that improve its solubility in water. This would make it easier to administer the compound to animals. Additionally, further research is needed to fully understand the mechanism of action of Compound A. This would enable the development of more targeted therapies based on this compound. Finally, more research is needed to explore the potential therapeutic applications of Compound A in humans.
Conclusion
In conclusion, 3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide is a promising compound with potential therapeutic applications. It possesses anti-inflammatory, antitumor, and analgesic properties and has a low toxicity profile. While there are limitations to using Compound A in lab experiments, there are several future directions for research that could lead to the development of new therapies based on this compound.
Métodos De Síntesis
The synthesis of Compound A involves a multi-step process that begins with the reaction of 4-methylphenol and ethylene oxide to produce 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form Compound A. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Compound A has also been found to possess antitumor properties and has been shown to induce apoptosis in cancer cells. Additionally, Compound A has been found to possess analgesic properties and has been shown to reduce pain in animal models.
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-5-7-15(8-6-12)20-10-9-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTMADZGGMSLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)





![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
